2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-
Description
Chemical Identity:
4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol (CAS: 20324-34-9) is a polyether alcohol with a 14-carbon backbone containing four ether oxygen atoms and three methyl substituents at positions 4, 7, and 10. Its molecular formula is C₁₃H₂₈O₅, with a molecular weight of 264.36 g/mol .
Properties
CAS No. |
71735-67-6 |
|---|---|
Molecular Formula |
C14H30O5 |
Molecular Weight |
278.38 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C14H30O5/c1-6-14(15)10-19-13(4)9-18-12(3)8-17-11(2)7-16-5/h11-15H,6-10H2,1-5H3/t11-,12-,13-,14-/m0/s1 |
InChI Key |
WLTNLBZUVZXKTC-XUXIUFHCSA-N |
Isomeric SMILES |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
Canonical SMILES |
CCC(COC(C)COC(C)COC(C)COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- typically involves the reaction of 1-methoxypropan-2-ol with propylene oxide in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-methoxypropan-2-ol} + \text{propylene oxide} \rightarrow \text{2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield . The process involves the use of high-purity reactants and efficient separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with different chain lengths.
Substitution: The ether linkages can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- involves its interaction with various molecular targets. The compound’s ether linkages and hydroxyl group allow it to form hydrogen bonds and interact with different biomolecules . These interactions can affect the stability and activity of enzymes and other proteins, making it useful in various biochemical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents or Chain Lengths
Table 1: Key Structural and Physical Properties
Functional and Reactivity Comparisons
Ether Backbone and Solubility :
- The target compound’s extended ether chain (14 carbons) and methyl substituents enhance hydrophobicity compared to the shorter-chain tetraethylene glycol monomethyl ether (C₉H₂₀O₅, boiling point 285.4°C) . Methyl groups reduce polarity, making it more suitable for non-polar solvent systems.
- The sodium salt derivative (C₁₁H₂₁NaO₇) exhibits ionic character , enabling applications in microemulsions and liquid crystals due to its thermotropic behavior .
Chemical Reactivity :
- Tosylate Derivative (CAS 62921-76-0): The tosyl group (-OTs) facilitates nucleophilic substitution reactions, as demonstrated in the synthesis of benzoselenophene derivatives . In contrast, the parent alcohol (CAS 20324-34-9) undergoes esterification or etherification, as seen in its use for chloromethyl carbonate synthesis .
Application-Specific Comparisons
Liquid-Crystalline Materials :
- The target compound’s derivatives (e.g., 4'-(2,5,8,11-tetraoxatridecan-13-yloxy)biphenyl-4-yl esters) form mesophases due to their amphiphilic structure, whereas ionic analogues (e.g., sodium salts) stabilize microemulsions at higher temperatures .
Pharmaceutical Intermediates :
- The methyl-substituted ether backbone in CAS 20324-34-9 improves metabolic stability compared to non-methylated analogues, making it advantageous in prodrug design .
Data Discrepancies and Notes
- Molecular Formula Conflict : lists CAS 20324-34-9 as C₂₉H₄₀O₂, conflicting with the widely cited C₁₃H₂₈O₅ in . This may stem from a database error or mislabeling .
- Naming Clarification : The compound is occasionally mislabeled as "tetraoxapentadecan-13-ol" (15 carbons) in queries, but all verified sources refer to tetraoxatetradecan-13-ol (14 carbons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
